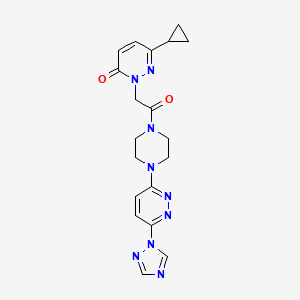

2-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Description

This compound is a pyridazinone derivative featuring a 1,2,4-triazole substituent, a piperazine linker, and a cyclopropyl group. The piperazine linker contributes to conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

6-cyclopropyl-2-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N9O2/c29-18-6-3-15(14-1-2-14)24-27(18)11-19(30)26-9-7-25(8-10-26)16-4-5-17(23-22-16)28-13-20-12-21-28/h3-6,12-14H,1-2,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKYKIBAOUMKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone derivatives are widely studied for their bioactivity. Below is a comparison with structurally related compounds:

Key Differences

Substituent Effects: The target compound’s cyclopropyl group may confer metabolic stability compared to phenyl or methyl groups in analogues like 3a . Cyclopropane’s ring strain and sp³ hybridization can reduce oxidative metabolism. The 1,2,4-triazole moiety (absent in simpler pyridazinones) could enhance binding to metalloenzymes or receptors via nitrogen coordination .

Synthetic Accessibility: The preparation of 5-chloro-6-phenyl derivatives involves straightforward alkylation of pyridazinones with halides . In contrast, the target compound’s synthesis likely requires multi-step functionalization (e.g., introducing triazole and cyclopropyl groups), increasing synthetic complexity.

Physicochemical Properties

| Property | Target Compound | 5-chloro-6-phenylpyridazin-3(2H)-one | 3a |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 220.65 g/mol | 234.68 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8 | 2.3 |

| Hydrogen Bond Acceptors | 8 | 3 | 3 |

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis data for the target compound exist in the evidence. However, analogous pyridazinones are synthesized via nucleophilic substitution (e.g., alkylation with halides) .

- Lumping Strategy: Organic compounds with similar structures (e.g., pyridazinones vs. triazole derivatives) may be "lumped" in computational models to predict properties or reactivity . However, the target compound’s unique substituents likely necessitate individualized analysis.

- Data Gaps : The absence of direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) limits mechanistic insights.

Notes

Structural Uniqueness: The combination of cyclopropyl, triazole, and piperazine groups distinguishes this compound from simpler pyridazinones.

Theoretical vs. Empirical Data : Property predictions (e.g., LogP) are based on analogous compounds due to a lack of experimental data.

Regulatory Considerations : TRI reporting errors (e.g., zinc/lead compound revisions ) highlight the importance of accurate chemical data disclosure, which is lacking for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.